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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-2H-indazole-7-

carboxamide

CAS No.: 952478-17-0

Cat. No.: B2439698 Get Quote

In the pharmacopeia of modern medicinal chemistry, few heterocycles command the versatility

of the indazole (1H-indazole) scaffold. Defined by a benzene ring fused to a pyrazole, this

bicyclic system is not merely a structural spacer but a pharmacophoric engine.[1][2][3] Its

"privileged" status stems from its ability to mimic the purine ring of adenosine triphosphate

(ATP), making it a cornerstone in the design of kinase inhibitors, while its unique tautomeric

equilibrium offers distinct hydrogen-bonding vectors for G-protein coupled receptors (GPCRs)

and ion channels.

This guide dissects the indazole scaffold’s physicochemical utility, synthetic pathways, and

pharmacological mechanisms, providing actionable insights for drug discovery campaigns.[4][1]

[5][6][7]

Physicochemical Profiling & Bioisosterism
The indazole ring is frequently deployed as a bioisostere for the indole nucleus (found in

tryptophan and serotonin). However, the introduction of the second nitrogen atom (N2)

fundamentally alters the electronic landscape.

Tautomerism and Binding Vectors
Unlike indole, indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[2]
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1H-Indazole (Thermodynamically Favored): The dominant species in solution. It acts as a

hydrogen bond donor (HBD) at N1 and a weak hydrogen bond acceptor (HBA) at N2.

2H-Indazole: Less stable but can be trapped via substitution. It alters the vector of the lone

pairs, often crucial for specific hydrophobic pockets.

Table 1: Indazole vs. Indole Physicochemical Comparison

Property Indole 1H-Indazole
Medicinal
Chemistry
Implication

pKa (Acid) 16.2 13.8

Indazole N-H is more

acidic; easier to

deprotonate for

alkylation.

pKa (Base) -2.4 1.3

Indazole is less basic

than imidazole but

more basic than

indole.

LogP 2.14 2.50

Indazole increases

lipophilicity, potentially

improving membrane

permeability.

H-Bonding Donor (NH)
Donor (NH) +

Acceptor (N2)

Dual capability allows

"hinge binding" in

kinases.

Metabolic Stability Prone to C3 oxidation
More resistant to

oxidation

Enhanced half-life (

) in vivo.

Mechanistic Role in Pharmacology[8]
The Kinase "Hinge Binder"
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The most prolific application of the indazole scaffold is in Type I and Type II kinase inhibitors.

The N1-H and N2 motif perfectly complements the hydrogen bonding requirements of the

kinase hinge region (the segment connecting the N- and C-terminal lobes).

Mechanism: The N1-H donates a hydrogen bond to the backbone carbonyl of the hinge

residue (e.g., Glu, Met), while the N2 accepts a hydrogen bond from the backbone amide

nitrogen.

Example:Axitinib (VEGFR inhibitor) utilizes the indazole core to anchor the molecule within

the ATP binding pocket, allowing the styryl side chain to explore the hydrophobic back

pocket.

GPCR Modulation
In 5-HT (serotonin) receptor antagonists like Granisetron, the indazole ring mimics the indole of

serotonin but provides a rigid, metabolically stable core that locks the pharmacophore in the

active conformation required for 5-HT3 antagonism.

Visualization: Kinase Binding Topology
The following diagram illustrates the canonical binding mode of an indazole-based inhibitor

within a kinase ATP-binding pocket.
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Figure 1: Canonical interaction map of the indazole scaffold within the kinase hinge region,

highlighting the critical donor-acceptor motif.
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Synthetic Architecture & Experimental Protocols
Constructing the indazole core requires robust methodologies that allow for regioselective

functionalization.

Strategic Approaches
Diazotization (Jacobson/Bartoli): Cyclization of o-alkylanilines. Classical but harsh.

[3+2] Cycloaddition: Reaction of arynes with diazo compounds. High versatility.

SNAr Cyclization: Reaction of hydrazines with o-halocarbonyls. Scalable and common in

industry.

Detailed Protocol: Synthesis of 3-Iodo-1H-Indazole
This intermediate is a universal "linchpin" allowing Pd-catalyzed cross-coupling (Suzuki,

Sonogashira) at the C3 position, a critical vector for SAR exploration.

Reagents:

2-Fluorobenzaldehyde (10 mmol)

Hydrazine hydrate (15 mmol)

Iodine (I2) (12 mmol)

Potassium hydroxide (KOH)

1,4-Dioxane (Solvent)

Step-by-Step Methodology:

Hydrazone Formation: Dissolve 2-fluorobenzaldehyde (1.24 g, 10 mmol) in 1,4-dioxane (20

mL). Add hydrazine hydrate (0.75 g, 15 mmol) dropwise at 0°C. Stir at room temperature

(RT) for 2 hours until TLC confirms consumption of aldehyde.

Cyclization: Add KOH (1.68 g, 30 mmol) to the reaction mixture. Heat to reflux (100°C) for 4

hours. The intramolecular nucleophilic aromatic substitution (SNAr) closes the ring to form
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1H-indazole.[8]

Iodination: Cool the mixture to 0°C. Add Iodine (3.04 g, 12 mmol) and KOH (1.12 g, 20

mmol) portion-wise. Stir at RT for 12 hours.

Quench & Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to

remove excess iodine (color changes from dark brown to yellow). Extract with Ethyl Acetate

(3 x 30 mL).

Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and

concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 4:1) to yield

3-iodo-1H-indazole as a pale yellow solid.

Validation Criteria:

1H NMR (DMSO-d6): Absence of aldehyde proton (~10 ppm). Presence of broad singlet NH

(~13.5 ppm).

LC-MS: M+H peak corresponding to mass 244.02.

Case Study: SAR Evolution of Pazopanib
Pazopanib (Votrient) represents a quintessential success of the indazole scaffold in oncology

(RCC).

Hit Identification: Early screening identified a pyrimidine-indazole hybrid with weak VEGFR

activity.

Optimization (The Indazole Role):

The N1-methyl group was introduced to lock the tautomer and improve lipophilicity.

The 3-position was substituted with a sulfonamide moiety. However, the final drug utilizes

a 2-aminopyrimidine core, but structurally related analogues (e.g., Axitinib) rely heavily on

the indazole C3-substitution for potency.

Selectivity: The rigidity of the fused benzene ring in indazole restricts conformational

freedom compared to a bi-aryl system, enhancing selectivity for the kinase ATP pocket
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over other purine-binding enzymes.

Table 2: Key FDA-Approved Indazole Drugs

Drug Name Target Indication Role of Indazole

Axitinib VEGFR 1/2/3 Renal Cell Carcinoma
ATP-mimetic hinge

binder.

Pazopanib VEGFR, PDGFR Renal Cell Carcinoma
Hydrophobic core

scaffold.

Niraparib PARP 1/2 Ovarian Cancer

Stacks with Tyr

residue in catalytic

site.

Entrectinib ROS1/NTRK NSCLC (ROS1+)
Anchors the molecule

in the ATP pocket.

Granisetron 5-HT3 Receptor Nausea (Chemo)
Bioisostere of

serotonin indole.

Workflow Visualization: Indazole Drug Discovery
Pipeline
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Figure 2: Strategic workflow for leveraging indazole libraries in High-Throughput Screening

(HTS) and Lead Optimization.

Future Outlook: PROTACs and Covalent Inhibitors
The indazole scaffold is evolving beyond simple inhibition.
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Covalent Inhibitors: Introduction of acrylamide "warheads" at the C3 or C5 position allows for

irreversible binding to active site cysteines (e.g., in BTK or EGFR mutants).

PROTACs: The indazole moiety serves as an ideal "warhead" for Proteolysis Targeting

Chimeras, linking via the N1-position to E3 ligase ligands (e.g., Cereblon) to degrade

oncogenic kinases rather than merely inhibiting them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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